molecular formula C11H16Cl2Si B12665574 Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane CAS No. 74143-31-0

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane

Cat. No.: B12665574
CAS No.: 74143-31-0
M. Wt: 247.23 g/mol
InChI Key: WSAOHLZSKAXQJI-UHFFFAOYSA-N
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Description

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is a chemical compound with the molecular formula C11H16Cl2Si. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a phenyl group substituted with a chloromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane typically involves the reaction of 1-[4-(chloromethyl)phenyl]ethanol with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of silanols, siloxanes, or amines.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of methyl-substituted silanes.

Scientific Research Applications

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to be modified for specific applications.

Comparison with Similar Compounds

Similar Compounds

    Chloro(chloromethyl)dimethylsilane: Similar structure but lacks the phenyl group.

    Chloro[2-[4-(chloromethyl)phenyl]ethyl]dimethylsilane: Similar structure but with a different position of the chloromethyl group.

Uniqueness

Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane is unique due to the presence of both a phenyl group and a chloromethyl group, which provide distinct reactivity and stability compared to other organosilicon compounds. This combination of functional groups makes it particularly useful in applications requiring specific chemical modifications and stability.

Properties

CAS No.

74143-31-0

Molecular Formula

C11H16Cl2Si

Molecular Weight

247.23 g/mol

IUPAC Name

chloro-[1-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane

InChI

InChI=1S/C11H16Cl2Si/c1-9(14(2,3)13)11-6-4-10(8-12)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

WSAOHLZSKAXQJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCl)[Si](C)(C)Cl

Origin of Product

United States

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